Rhenium selenide can be synthesized through several methods:
Rhenium selenide crystallizes in a distorted 1T structure characterized by a unique arrangement of rhenium atoms forming chains along one axis. The compound exhibits low triclinic symmetry, which remains consistent even when transitioning from bulk to monolayer forms. The lattice parameters and bond lengths are crucial for understanding its electronic properties; for instance, the distance between rhenium atoms in clusters has been measured to range from approximately 0.175 Å to 0.300 Å .
Rhenium selenide participates in various chemical reactions, particularly in catalytic processes. For example, it has been studied for its electrocatalytic activity in hydrogen evolution reactions, where it demonstrates significant efficiency due to its unique electronic structure modulated by selenium vacancies . Additionally, ReSe2 can react with other elements or compounds under specific conditions to form various rhenium-based complexes or other dichalcogenides.
The mechanism of action for rhenium selenide in catalytic applications often involves its electronic structure, which can be altered by introducing defects such as vacancies or through doping with other elements. These modifications enhance its reactivity and improve its performance in reactions like hydrogen evolution. The presence of selenium vacancies plays a critical role in facilitating charge transfer processes during catalysis .
Rhenium selenide exhibits several notable physical and chemical properties:
The thermal decomposition of ReSe2 typically begins around 230 °C, leading to weight loss due to the release of selenium and oxidation products .
Rhenium selenide has several promising applications across various fields:
Rhenium diselenide (ReSe₂) exhibits a distorted octahedral coordination (1T′ phase) with triclinic symmetry (space group: P-1), distinguishing it from the hexagonal (2H) phases common in transition metal dichalcogenides like Molybdenum disulfide (MoS₂). This distortion arises from the Peierls instability, which causes rhenium-rhenium bonding and a reduction in crystal symmetry. The unit cell parameters are a = 0.658 nm, b = 0.670 nm, c = 0.672 nm, α = 91.75°, β = 105°, γ = 118.9° [3]. Each unit cell contains four distinct selenium atomic positions and two rhenium atomic positions, creating a buckled layer structure. This low-symmetry configuration stabilizes the 1T′ phase energetically over the ideal octahedral (1T) arrangement [2] [5].
Table 1: Crystallographic Parameters of ReSe₂
Property | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Lattice Parameters | a = 0.658 nm, b = 0.670 nm, c = 0.672 nm |
Angles | α = 91.75°, β = 105°, γ = 118.9° |
Re Atomic Positions | 2 per unit cell |
Se Atomic Positions | 4 per unit cell |
The crystal structure features Re₄ "diamond-shaped" parallelograms forming quasi-one-dimensional chains along the b-axis. These chains arise from the clustering of rhenium atoms, creating pronounced in-plane anisotropy. The Re-Re bonds within these parallelograms (2.67–2.72 Å) are shorter than in hexagonal dichalcogenides, leading to strong direction-dependent properties. Electrical conductivity along the b-axis is 3–5 times higher than perpendicular to it due to preferential electron hopping pathways [1]. This anisotropy manifests in optical absorption, electrical transport, and mechanical behavior, making ReSe₂ highly responsive to polarized light [2] [5].
Weak van der Waals forces (binding energy ~15 meV/Ų) connect ReSe₂ layers, resulting in significant interlayer decoupling. Unlike MoS₂, which transitions from indirect to direct bandgaps in monolayers, ReSe₂ maintains similar electronic band structures across bulk and monolayer forms. This is attributed to minimal interlayer orbital overlap due to the 1T′ distortion. Raman spectra of bulk ReSe₂ resemble exfoliated monolayers, confirming vibrational decoupling [2] [5]. Consequently, bulk crystals exhibit electronic properties akin to isolated monolayers, simplifying device fabrication [2] [5].
ReSe₂ possesses a direct bandgap (~1.30 eV) at the Γ-point of the Brillouin zone, as confirmed by piezoreflectance and photoluminescence spectroscopy. This direct gap persists from monolayers to bulk crystals due to weak interlayer coupling. However, the valence band maximum exhibits significant anisotropy, splitting into sub-bands along high-symmetry directions. Angle-resolved photoemission spectroscopy reveals hole effective masses of 0.87m₀ along the b-axis and 1.32m₀ perpendicular to it [1] [5].
The bandgap shows negligible layer dependence, decreasing only from 1.31 eV (monolayer) to 1.29 eV (bulk), a shift of <2%. This contrasts sharply with MoS₂, where the gap shifts by >0.3 eV. The invariance arises from localized d-orbitals in the distorted structure, minimizing interlayer interactions. Density functional theory calculations confirm band-edge states remain unchanged with layer count [2] [5].
Table 2: Bandgap Characteristics of ReSe₂
Form | Bandgap (eV) | Nature | Measurement Technique |
---|---|---|---|
Monolayer | 1.31 | Direct | Photoluminescence |
Bilayer | 1.30 | Direct | Transient Absorption |
Bulk | 1.29 | Direct | Piezoreflectance |
ReSe₂’s triclinic symmetry yields 33 predicted Raman-active modes (11Ag + 11Au + 11Eg + 11Eu), with 22 observable in practice. Key modes include:
Table 3: Anisotropic Raman Modes in ReSe₂
Mode Frequency (cm⁻¹) | Symmetry | Polarization Dependence | Atomic Vibration | ||
---|---|---|---|---|---|
118 | Ag | Strong ( | b-axis) | Re-Se stretching | |
136 | Eg | Moderate (⊥ b-axis) | Chain shear | ||
161 | Ag | Strong ( | b-axis) | Re-Re stretching |
Phonon dispersion exhibits significant anisotropy: Vibrational modes parallel to the b-axis have 40% higher frequencies than perpendicular modes due to stronger Re-Re bonds. Polarized Raman spectra reveal intensity maxima when laser polarization aligns with the Re₄ chains. This allows non-destructive determination of crystal orientation via azimuthal intensity plots, crucial for anisotropic device design [3] [5].
ReSe₂’s optical response is intrinsically biaxial. Refractive indices differ along the a-, b-, and c-axes (Δn = 0.12 at 600 nm). Linear dichroism ratios reach 1.6–1.8 in the visible-to-near-infrared range, meaning absorption is 60–80% stronger for light polarized parallel to the b-axis. This anisotropy enables polarization-sensitive photodetectors without external filters [1] [2]. Polarized photoluminescence studies show excitonic emissions are polarized along the Re₄ chains, with a polarization ratio (Iₘₐₓ/Iₘᵢₙ) of 3.2 at 1.31 eV [5].
ReSe₂ exhibits strong absorption in the near-infrared (NIR) region (900–1000 nm), with an absorption coefficient of ~10⁵ cm⁻¹ at 950 nm. Monolayers show excitonic peaks at 1.31 eV (946 nm) in photoluminescence, attributed to direct transitions with binding energies of 0.52 eV. Ultrafast carrier dynamics reveal fast trapping (0.3–0.5 ps) and Auger recombination (3–5 ps), facilitating applications in NIR photodetectors and Q-switched lasers [2] [4]. The material’s nonlinear absorption coefficient (β = -2.1 × 10³ cm/GW) and low saturation intensity (1.8 MW/cm²) outperform many semiconductors, enabling efficient saturable absorbers [4].
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